![molecular formula C12H14N4O2S B4008020 N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)
N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been reported, where diverse structures were achieved through different synthetic pathways. For example, Wang et al. (2010) demonstrated the synthesis of new acetamide derivatives, establishing their structures with spectral data such as MS, IR, CHN, and 1H NMR (Wang, Li, Dong, & Dong, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques. Gautam, Gautam, and Chaudhary (2013) obtained the structure of a related compound through elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies, providing valuable insights into the molecular geometry and stability (Gautam, Gautam, & Chaudhary, 2013).
Chemical Reactions and Properties
Research on the chemical reactivity and properties of thiadiazolyl acetamide compounds has revealed their potential in forming diverse chemical structures with varied biological activities. For instance, Bing-se (2013) designed and synthesized novel thiadiazole compounds, highlighting their antifungal and insecticidal activities (Bing-se, 2013).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including those similar to the compound , have been studied to understand their crystalline structure and stability. For example, Ismailova et al. (2014) described the synthesis and crystal structure of a thiadiazolyl acetamide compound, emphasizing its molecular orientation and interactions within the crystal lattice (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, of N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide and related compounds, have been a focus of several studies. Mamolo et al. (2001) synthesized thiadiazol-2-ylthio acetic acid derivatives and evaluated their antimycobacterial activities, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
Scientific Research Applications
Synthesis and Biological Activities
- A novel series of compounds including N-(thieno[2,3-b]pyridin-3-yl)acetamide with 1,3,4-thiadiazole substituents were synthesized, demonstrating antifungal and insecticidal activities, highlighting the potential of such compounds in agricultural applications (Zhou Bing-se, 2013).
Anticancer Activity
- Research on acetazolamide condensed 1,4-dihydropyridines, a related class of compounds, showed anticholinesterase activity, suggesting potential therapeutic applications for diseases associated with cholinesterase enzymes (M. N. Babu et al., 2019).
- Synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives showcased a variety of structures, underlining the flexibility of this compound's framework in creating diverse molecules for further biological evaluation (Huicheng Wang et al., 2010).
Insecticidal Assessment
- Heterocycles incorporating a thiadiazole moiety, derived from similar compounds, were synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, indicating the potential use of such compounds in pest control (A. Fadda et al., 2017).
Antimicrobial Activity
- Certain new derivatives were synthesized and showed a selective activity against Gram-positive bacteria, especially methicillin-resistant Staphylococci, suggesting their potential as antimicrobial agents (Ho-Shen Lin et al., 1995).
properties
IUPAC Name |
N-(4-acetyl-5-methyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(17)14-11-15-16(9(2)18)12(3,19-11)10-6-4-5-7-13-10/h4-7H,1-3H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMEGPCCCJTTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=N2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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